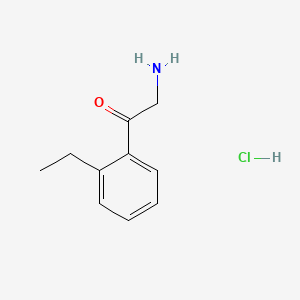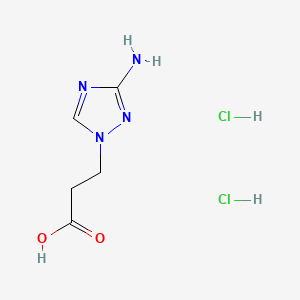
2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride is an organic compound with the molecular formula C10H14ClNO. It is a derivative of acetophenone, where the phenyl ring is substituted with an ethyl group at the second position and an amino group at the first position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-ethylacetophenone.
Amination: The 2-ethylacetophenone undergoes amination using ammonia or an amine source in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Hydrochloride Formation: The resulting 2-Amino-1-(2-ethylphenyl)ethanone is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Amino-1-(2-methylphenyl)ethan-1-one hydrochloride
- 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one hydrochloride
- 2-Amino-1-phenylethanone
Uniqueness
2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride is unique due to the presence of the ethyl group at the second position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs.
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
2-amino-1-(2-ethylphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-8-5-3-4-6-9(8)10(12)7-11;/h3-6H,2,7,11H2,1H3;1H |
InChI 键 |
SUNPKALXEQJEHS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1C(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one](/img/structure/B13480200.png)






![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)

![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)



![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
